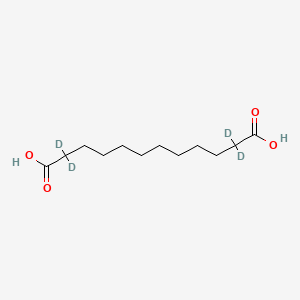
2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one
Overview
Description
2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one (2-FMT) is a new and promising compound that has been studied for its potential applications in various fields. It is a type of thiazolidinone, which is a heterocyclic compound that is composed of four carbon atoms, one nitrogen atom, and two sulfur atoms. 2-FMT has been studied for its potential applications in scientific research, drug design, and drug development.
Scientific Research Applications
2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme assays, and as a tool to study the structure and function of enzymes. 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one has also been used in the study of enzyme kinetics, and in the study of drug metabolism and drug-drug interactions.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one is not yet fully understood. However, it is believed that 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one binds to the active site of enzymes, and inhibits the activity of the enzyme. This inhibition of enzyme activity results in the inhibition of the biochemical pathways associated with the enzyme.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as glucuronosyltransferases and UDP-glucuronosyltransferases. In addition, 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is widely available. In addition, it is relatively stable, and can be stored at room temperature for extended periods of time. However, 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, it can be degraded by light and heat, and it is not very stable in acidic or basic solutions.
Future Directions
The potential applications of 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one are still being explored. Some of the potential future directions for 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one include its use in the development of new drugs, the study of enzyme structure and function, the study of drug metabolism and drug-drug interactions, and the study of the biochemical and physiological effects of 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one. In addition, 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one could be used as a tool to study the structure and function of other enzymes, and to develop new drugs. Finally, 2-(3-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one could be used in the development of new diagnostic and therapeutic agents.
properties
IUPAC Name |
2-(3-fluorophenyl)-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-20-14-8-3-2-7-13(14)18-15(19)10-21-16(18)11-5-4-6-12(17)9-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAOXAHARPKFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)
![hexahydrofuro[3,4-c]pyridin-5(3H)-amine](/img/structure/B1472708.png)
![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)

![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)


![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)



